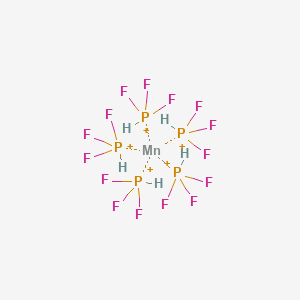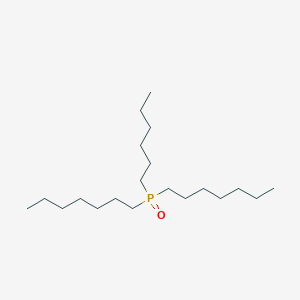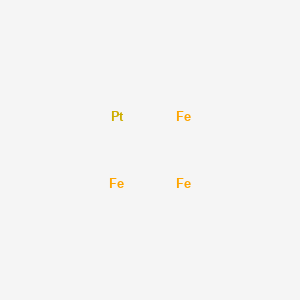![molecular formula C12H10O3 B14709294 3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one CAS No. 23891-02-3](/img/structure/B14709294.png)
3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 3-(2-propen-1-yloxy)-, also known as 3-(2-propen-1-yloxy)-2H-1-benzopyran-2-one, is a derivative of coumarin. Coumarins are a class of organic compounds known for their fragrant properties and are widely used in perfumes and flavorings. This particular compound has a molecular formula of C12H10O3 and a molecular weight of 202.21 .
Méthodes De Préparation
The synthesis of 2H-1-Benzopyran-2-one, 3-(2-propen-1-yloxy)- can be achieved through various methods. One common synthetic route involves the reaction of 2H-1-benzopyran-2-one with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
2H-1-Benzopyran-2-one, 3-(2-propen-1-yloxy)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 3-(2-propen-1-yloxy)- has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 3-(2-propen-1-yloxy)- involves its interaction with various molecular targets and pathways. For instance, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme crucial for the synthesis of clotting factors. The compound’s anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparaison Avec Des Composés Similaires
2H-1-Benzopyran-2-one, 3-(2-propen-1-yloxy)- can be compared with other coumarin derivatives such as:
Coumarin (2H-1-benzopyran-2-one): The parent compound, known for its fragrant properties and use in perfumes.
3-Methylcoumarin: A derivative with a methyl group at the 3-position, used in the synthesis of pharmaceuticals.
7-Hydroxycoumarin: Known for its fluorescent properties and used as a fluorescent probe in biochemical assays.
Each of these compounds has unique properties and applications, with 2H-1-Benzopyran-2-one, 3-(2-propen-1-yloxy)- standing out for its potential biological activities and industrial applications.
Propriétés
Numéro CAS |
23891-02-3 |
|---|---|
Formule moléculaire |
C12H10O3 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
3-prop-2-enoxychromen-2-one |
InChI |
InChI=1S/C12H10O3/c1-2-7-14-11-8-9-5-3-4-6-10(9)15-12(11)13/h2-6,8H,1,7H2 |
Clé InChI |
GUPGWPVIBBPARD-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=CC2=CC=CC=C2OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


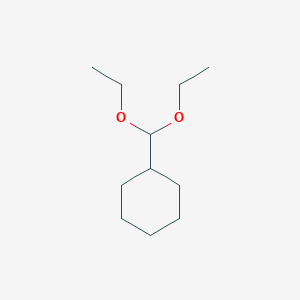
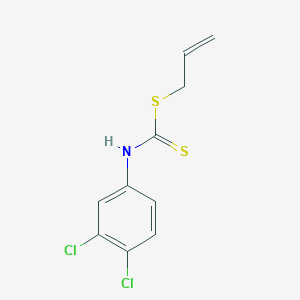

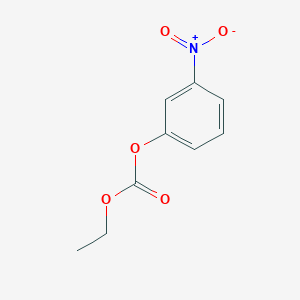
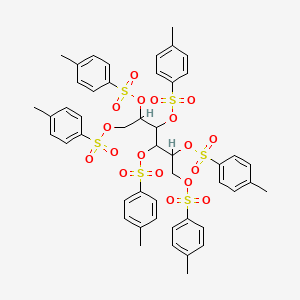

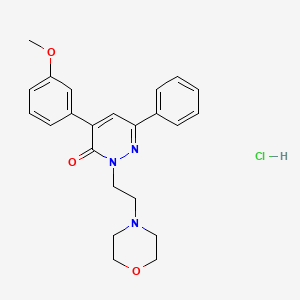
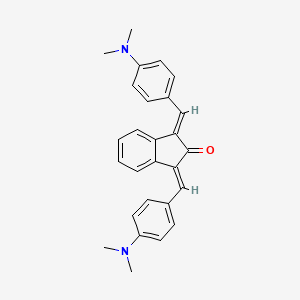
![1-[2-(2-Phenoxyphenoxy)propyl]piperidine](/img/structure/B14709284.png)

